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An In-depth Technical Guide to 1,1-Dibromo-4-
tert-butylcyclohexane
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and

speculative biological properties of 1,1-Dibromo-4-tert-butylcyclohexane. Due to the limited

availability of direct experimental data for this specific compound, this document synthesizes

information from established chemical principles, data from structurally related compounds, and

plausible synthetic pathways. The core focus is on the profound influence of the 4-tert-butyl

group on the molecule's conformational stability and its implications for reactivity and spectral

properties. A detailed, putative experimental protocol for its synthesis from 4-tert-

butylcyclohexanone is presented. This guide is intended to serve as a foundational resource for

researchers interested in the unique characteristics of sterically locked gem-

dihalocyclohexanes.

Introduction
1,1-Dibromo-4-tert-butylcyclohexane is a halogenated derivative of cyclohexane

characterized by a geminal dibromo substitution and a bulky tert-butyl group at the C4 position.
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The presence of the tert-butyl group acts as a "conformational lock," predominantly forcing the

cyclohexane ring into a chair conformation where this bulky group occupies an equatorial

position to minimize steric hindrance, specifically 1,3-diaxial interactions. This fixed

conformation dictates the chemical environment of all atoms in the ring, making this molecule

and its analogues valuable substrates for stereochemical and mechanistic studies. While direct

experimental data on 1,1-Dibromo-4-tert-butylcyclohexane is scarce in publicly available

literature, its structural features suggest potential applications in synthetic chemistry as a

building block and in medicinal chemistry, drawing parallels from bioactive halogenated alicyclic

compounds.

Chemical and Physical Properties
Direct experimental values for many physical properties of 1,1-Dibromo-4-tert-
butylcyclohexane are not readily available. The data presented below includes IUPAC

identifiers, computed properties from databases, and estimated values based on its precursor

and related structures.

Identifiers and General Properties
Property Value Source

IUPAC Name
1,1-dibromo-4-tert-

butylcyclohexane
PubChem[1]

CAS Number 105669-73-6 PubChem[1]

Molecular Formula C₁₀H₁₈Br₂ PubChem[1]

Molecular Weight 298.06 g/mol PubChem[1]

Canonical SMILES CC(C)(C)C1CCC(CC1)(Br)Br PubChem[1]

InChIKey
LXSGTDINQUVQDF-

UHFFFAOYSA-N
PubChem[1]

Appearance
Estimated: Colorless to pale

yellow solid or oil
-

Estimated Physical Properties
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Property Estimated Value Notes

Melting Point (°C) > 50

Likely a solid at room

temperature. The starting

material, 4-tert-

butylcyclohexanone, has a

melting point of 48-51 °C. The

significant increase in

molecular weight and polarity

suggests a higher melting

point.

Boiling Point (°C) > 250 (at 760 mmHg)

A high boiling point is expected

due to the high molecular

weight. The boiling point of the

precursor ketone is 113-116

°C at 20 mmHg.

Density (g/mL) ~1.4 - 1.5

Expected to be significantly

denser than water due to the

presence of two bromine

atoms.

Solubility

Insoluble in water; Soluble in

nonpolar organic solvents

(e.g., hexane,

dichloromethane, diethyl

ether).

Typical for halogenated

hydrocarbons.

XLogP3 4.9 PubChem[1]

Conformational Analysis
The most critical chemical feature of 1,1-Dibromo-4-tert-butylcyclohexane is its

conformational rigidity. The steric bulk of the tert-butyl group is so large that it overwhelmingly

favors the equatorial position in a chair conformation to avoid energetically costly 1,3-diaxial

interactions. This effectively "locks" the ring in a single predominant conformation.

In this locked conformation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://asianpubs.org/index.php/ajchem/article/download/12550/12531
https://www.benchchem.com/product/b14334975?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14334975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The tert-butyl group is equatorial.

The C1 carbon bears two bromine atoms. One bromine atom will be in an axial position, and

the other will be in an equatorial position.

The hydrogens on C2, C3, C5, and C6 have fixed axial or equatorial orientations, leading to

a predictable and simplified NMR spectrum compared to a conformationally mobile

cyclohexane.

This fixed geometry is crucial for understanding the molecule's reactivity and interpreting its

spectroscopic data.

Conformational Equilibrium

Resulting Structure

Axial t-Butyl (High Energy) Equatorial t-Butyl (Low Energy)

Ring Flip
(Highly Unfavorable) Locked ConformationPredominates (>99.9%)

Axial BromineC1 Substitution

Equatorial BromineC1 Substitution

Fixed H Positions
Ring-wide effect

Click to download full resolution via product page

Caption: Logical flow of conformational preference in 4-tert-butylcyclohexane derivatives.

Proposed Synthesis and Experimental Protocol
1,1-Dibromo-4-tert-butylcyclohexane is not commercially available from major suppliers and

must be synthesized. The most direct route is the geminal dibromination of the corresponding

ketone, 4-tert-butylcyclohexanone. The reaction with phosphorus pentabromide (PBr₅) is a

known method for this transformation, although it can be accompanied by side reactions such

as α-bromination.
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Synthetic Scheme

4-tert-butylcyclohexanone
(Ketone)

1,1-Dibromo-4-tert-butylcyclohexane
(gem-Dibromide)

Reaction

Phosphorus Pentabromide (PBr5)
Inert Solvent (e.g., CCl4)

Reagent

POBr3

Byproduct

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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